An In-depth Technical Guide on the Core Chemical Composition of Gardan P
An In-depth Technical Guide on the Core Chemical Composition of Gardan P
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the chemical composition of Gardan P, a pharmaceutical formulation containing two key active pharmaceutical ingredients (APIs): Propyphenazone and Noramidopyrine. Due to the limited availability of a specific product monograph for Gardan P, this guide synthesizes information from publicly available scientific literature, chemical databases, and analyses of similar combination drug products. The primary focus is on the chemical and physical properties of the core components, their mechanism of action, and representative analytical methodologies. While precise quantitative data for the Gardan P formulation is not publicly accessible, this guide offers a comprehensive understanding of its constituent active compounds.
Active Pharmaceutical Ingredients
Gardan P is a combination analgesic and antipyretic drug product. Its therapeutic effects are derived from the synergistic action of its two active ingredients: Propyphenazone and Noramidopyrine (also known as Methylaminoantipyrine).
Propyphenazone
Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class. It is recognized for its analgesic and antipyretic properties with weak anti-inflammatory activity.[1]
Chemical Structure:
Caption: Chemical structure of Propyphenazone.
Table 1: Chemical and Physical Properties of Propyphenazone
| Property | Value | Reference |
| IUPAC Name | 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one | [2] |
| Molecular Formula | C₁₄H₁₈N₂O | [2] |
| Molecular Weight | 230.31 g/mol | [2] |
| CAS Number | 479-92-5 | [2] |
| Appearance | White crystalline powder | |
| Solubility | Slightly soluble in water, freely soluble in ethanol and methylene chloride | |
| Mechanism of Action | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. | [3][4] |
Noramidopyrine (Methylaminoantipyrine)
Noramidopyrine, also known as 4-Methylaminoantipyrine, is a pyrazolone derivative with analgesic and antipyretic properties. It is an active metabolite of Metamizole.[5]
Chemical Structure:
Caption: Chemical structure of Noramidopyrine.
Table 2: Chemical and Physical Properties of Noramidopyrine
| Property | Value | Reference |
| IUPAC Name | 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one | |
| Molecular Formula | C₁₂H₁₅N₃O | |
| Molecular Weight | 217.27 g/mol | |
| CAS Number | 519-98-2 | |
| Appearance | Solid | |
| Mechanism of Action | Inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis. | [5] |
Quantitative Composition
A definitive product monograph for Gardan P detailing the precise quantitative composition of its active ingredients and excipients is not publicly available. However, combination analgesic products often contain these active ingredients in specific ratios to optimize therapeutic efficacy and safety. For context, a similar, widely studied combination product, Saridon, contains 150 mg of propyphenazone, 250 mg of paracetamol, and 50 mg of caffeine per tablet. Another formulation of Saridon in India is reported to contain 150 mg of propyphenazone, 250 mg of paracetamol, and 50 mg of caffeine.[6] It is plausible that Gardan P contains its active ingredients in a therapeutically comparable range.
Excipients
The specific excipients used in the formulation of Gardan P are not documented in publicly accessible sources. Pharmaceutical tablets typically contain a variety of excipients to aid in the manufacturing process and to ensure the stability, bioavailability, and patient acceptability of the final product. Common categories of excipients found in oral solid dosage forms include:
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Diluents or Fillers: To increase the bulk of the tablet (e.g., lactose, microcrystalline cellulose).
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Binders: To hold the ingredients together (e.g., povidone, starch).
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Disintegrants: To promote the breakup of the tablet after administration (e.g., croscarmellose sodium, sodium starch glycolate).
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Lubricants: To prevent sticking to the tablet press machinery (e.g., magnesium stearate).
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Glidants: To improve the flow of the powder mixture (e.g., colloidal silicon dioxide).
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Coating Agents: To protect the tablet from moisture, mask taste, or control release (e.g., hypromellose, polyethylene glycol).
Mechanism of Action: Signaling Pathway
The primary mechanism of action for both Propyphenazone and Noramidopyrine is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain signaling pathways.
Caption: Generalized mechanism of action for Gardan P.
Experimental Protocols: Representative Analytical Method
While a specific analytical method for Gardan P is not available, numerous methods have been published for the simultaneous determination of propyphenazone and other active ingredients in combination analgesic tablets. A representative High-Performance Liquid Chromatography (HPLC) method is described below.
High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Propyphenazone, Paracetamol, and Caffeine
This method is adapted from validated procedures for similar combination products and serves as a robust starting point for the analysis of Gardan P, with appropriate modifications for the detection of Noramidopyrine.[7][8]
Objective: To develop and validate an HPLC method for the simultaneous quantification of active pharmaceutical ingredients in a combination analgesic tablet.
Instrumentation:
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High-Performance Liquid Chromatograph with a UV-Vis detector.
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C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Data acquisition and processing software.
Reagents and Standards:
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Reference standards of Propyphenazone and Noramidopyrine.
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Acetonitrile (HPLC grade).
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Methanol (HPLC grade).
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Water (HPLC grade).
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Phosphoric acid or a suitable buffer to adjust the mobile phase pH.
Chromatographic Conditions (Example):
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation of Propyphenazone and Noramidopyrine.
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Flow Rate: Typically 1.0 - 1.5 mL/min.
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Column Temperature: Ambient or controlled (e.g., 25°C).
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Detection Wavelength: UV detection at a wavelength where both compounds have significant absorbance (e.g., determined by UV scans of the individual components). A wavelength around 275 nm could be suitable for both propyphenazone and noramidopyrine.[8]
-
Injection Volume: 10-20 µL.
Sample Preparation:
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Weigh and finely powder a representative number of tablets (e.g., 20).
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Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight.
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Transfer the powder to a volumetric flask.
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Add a suitable solvent (e.g., a mixture of water and methanol) to dissolve the active ingredients.
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Sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution.
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Dilute to the mark with the solvent and mix well.
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Filter the solution through a 0.45 µm syringe filter to remove excipients.
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Make further dilutions with the mobile phase to bring the concentration of the analytes within the linear range of the calibration curve.
Method Validation: The analytical method should be validated according to ICH guidelines, including the assessment of:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the HPLC analysis of Gardan P.
Conclusion
Gardan P is a combination analgesic containing Propyphenazone and Noramidopyrine as its active pharmaceutical ingredients. Both compounds belong to the pyrazolone class and exert their therapeutic effects through the inhibition of cyclooxygenase enzymes. While the precise quantitative formulation of Gardan P and its excipients are not publicly available, this technical guide provides a thorough overview of the chemical and physical properties of its core components and outlines a representative analytical methodology for their quantification. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with this or similar pharmaceutical products.
References
- 1. medindia.net [medindia.net]
- 2. Propyphenazone - Wikipedia [en.wikipedia.org]
- 3. What is Propyphenazone used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. revroum.lew.ro [revroum.lew.ro]
